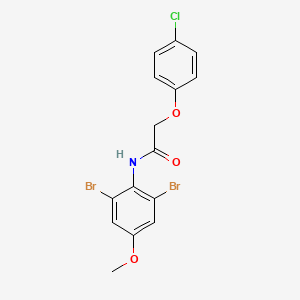![molecular formula C16H16NO5P B11567853 N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide](/img/structure/B11567853.png)
N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide is a complex organic compound with a unique structure that includes a benzodioxaphosphepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, which is used to form the key intermediate. This reaction is carried out under basic or neutral conditions to achieve a good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(2,4-dichlorophenyl)-2-(1-oxido-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-2-oxoacetamide
- 2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine
Uniqueness
N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide is unique due to its benzodioxaphosphepin ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16NO5P |
|---|---|
Peso molecular |
333.27 g/mol |
Nombre IUPAC |
N-[2-[(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)oxy]phenyl]acetamide |
InChI |
InChI=1S/C16H16NO5P/c1-12(18)17-13-6-2-3-7-14(13)22-23(19)10-20-15-8-4-5-9-16(15)21-11-23/h2-9H,10-11H2,1H3,(H,17,18) |
Clave InChI |
FOGSRRZQBSHIPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1OP2(=O)COC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{7-[(furan-2-ylmethyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11567782.png)
![2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B11567792.png)
![2-(4-Iodophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11567799.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11567800.png)
![Propan-2-yl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11567801.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B11567803.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567805.png)
![2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567807.png)
![2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B11567816.png)
![2-bromo-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11567819.png)

![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11567840.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567848.png)
![5-(4-fluorophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11567851.png)
